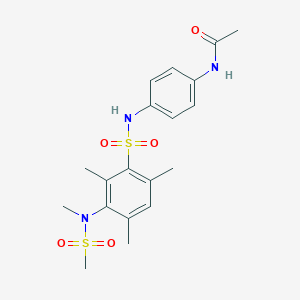

N-(4-(2,4,6-trimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like this one are typically organic molecules that contain a variety of functional groups, including sulfonamides and acetamides . These groups can confer a range of properties to the molecule, depending on their arrangement and the presence of other substituents.

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each introducing a new functional group or modifying an existing one . The exact process would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of such a compound would depend on the functional groups present and their arrangement within the molecule. Sulfonamides, for example, are known to participate in a variety of reactions, including hydrolysis, reduction, and displacement reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this one, such as its melting point, boiling point, solubility, and stability, can be determined using a variety of experimental techniques .Wissenschaftliche Forschungsanwendungen

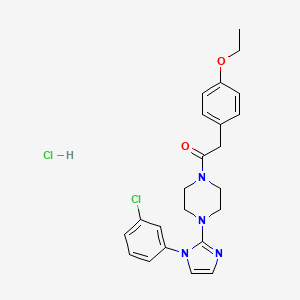

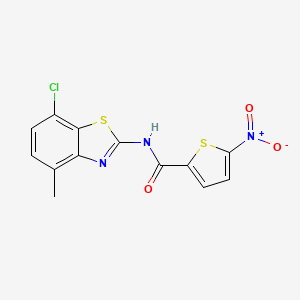

Carbonic Anhydrase Inhibitory Action

A study by Carta et al. (2017) focused on thiazolylsulfonamides structurally related to pritelivir, which showed significant inhibition of several human carbonic anhydrase isoforms. This suggests potential applications in treating conditions like cancer, obesity, epilepsy, and glaucoma. Pritelivir itself, related structurally to the chemical , effectively inhibits carbonic anhydrases, hinting at similar possible uses for N-(4-(2,4,6-trimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)phenyl)acetamide if it shares functional similarities (Carta et al., 2017).

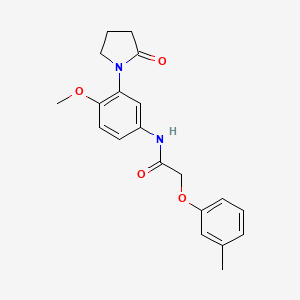

Herbicide Metabolism and Environmental Toxicology

Research by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides revealed insights into how these compounds are processed in human and rat liver microsomes. This study, while not directly referencing the specific compound , highlights the broader context of chloroacetamide derivatives' metabolic pathways and their environmental and toxicological implications (Coleman et al., 2000).

Chemical Structure Analysis

A study on 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide by Gowda et al. (2008) provided detailed insights into the crystal structure of related compounds. Understanding the molecular structure and bonding arrangements can be crucial for designing drugs or chemicals with desired biological or physical properties. The structural analysis can shed light on the reactivity and interaction capabilities of this compound, especially if similar structural features are present (Gowda et al., 2008).

Molecular Docking and Biological Interactions

Bharathy et al. (2021) explored the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids through molecular docking analysis. This study suggests the potential for discovering drug candidates by analyzing the interactions between chemicals like this compound and biological targets, enhancing our understanding of its therapeutic potential (Bharathy et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[[2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-12-11-13(2)19(14(3)18(12)22(5)28(6,24)25)29(26,27)21-17-9-7-16(8-10-17)20-15(4)23/h7-11,21H,1-6H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBRDCXNXHIVDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone](/img/structure/B2871116.png)

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2871117.png)

![2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B2871119.png)

![9-ethoxy-4-(ethylthio)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2871122.png)

![2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2871124.png)

![6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2871127.png)

![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxamide](/img/structure/B2871129.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-enamide](/img/structure/B2871130.png)

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2871136.png)